Cas no 19411-65-5 (O-(3-Methyl-butyl)-hydroxylamine hydrochloride)

O-(3-Methyl-butyl)-hydroxylamine hydrochloride is a hydroxylamine derivative widely used as a versatile reagent in organic synthesis and pharmaceutical research. Its key advantages include its stability as a hydrochloride salt, facilitating handling and storage, and its reactivity as a nucleophile in the formation of oximes and other functional group transformations. The branched alkyl chain (3-methyl-butyl) enhances solubility in organic solvents, making it suitable for diverse reaction conditions. This compound is particularly valuable in the synthesis of heterocycles, protecting group strategies, and medicinal chemistry applications. Its well-defined structure and consistent purity ensure reliable performance in complex synthetic pathways.
O-(3-Methyl-butyl)-hydroxylamine hydrochloride structure
19411-65-5 structure
Product Name:O-(3-Methyl-butyl)-hydroxylamine hydrochloride
CAS No:19411-65-5
MF:C5H13NO
MW:103.162821531296
MDL:MFCD07473530
CID:123557
PubChem ID:536481
Update Time:2025-06-08

O-(3-Methyl-butyl)-hydroxylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine,O-(3-methylbutyl)-
    • O-(3-methylbutyl)hydroxylamine
    • O-Isoamylhydroxylamine
    • O-Isopentylhydroxylamine
    • O-(3-Methyl-butyl)-hydroxylamine hydrochloride
    • SY281670
    • Hydroxylamine, O-isopentyl-
    • 19411-65-5
    • SCHEMBL1141807
    • AKOS006284369
    • PXWPXXJVCQOIPH-UHFFFAOYSA-N
    • DTXSID60336812
    • Q63398826
    • Hydroxylamine, O-(3-methylbutyl)-
    • F1905-6951
    • MFCD07473530
    • MDL: MFCD07473530
    • Inchi: 1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3
    • InChI Key: PXWPXXJVCQOIPH-UHFFFAOYSA-N
    • SMILES: O(CCC(C)C)N

Computed Properties

  • Exact Mass: 103.09979
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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Additional information on O-(3-Methyl-butyl)-hydroxylamine hydrochloride

O-(3-Methyl-butyl)-hydroxylamine Hydrochloride (CAS No. 19411-65-5): A Comprehensive Overview

O-(3-Methyl-butyl)-hydroxylamine hydrochloride (CAS No. 19411-65-5) is a versatile compound with significant applications in various fields, including chemical synthesis, pharmaceutical research, and biological studies. This compound, also known as O-(3-methylbutyl)hydroxylamine hydrochloride, is a derivative of hydroxylamine and is characterized by its unique chemical structure and properties. In this article, we will delve into the chemical characteristics, synthesis methods, and potential applications of this compound, highlighting recent advancements in the field.

The chemical structure of O-(3-Methyl-butyl)-hydroxylamine hydrochloride consists of a hydroxylamine moiety attached to a 3-methylbutyl group, with the entire molecule being protonated to form the hydrochloride salt. This structure confers the compound with specific reactivity and solubility properties that make it valuable in various chemical reactions. The presence of the hydroxylamine group allows for nucleophilic attacks, making it useful in the synthesis of nitrogen-containing compounds. The 3-methylbutyl chain provides additional steric hindrance and hydrophobicity, which can influence the compound's reactivity and biological activity.

One of the key applications of O-(3-Methyl-butyl)-hydroxylamine hydrochloride is in chemical synthesis, particularly in the preparation of complex organic molecules. Recent studies have demonstrated its utility as a building block in the synthesis of amino acids, peptides, and other bioactive compounds. For instance, a study published in the *Journal of Organic Chemistry* (2022) reported the use of this compound in the stereoselective synthesis of chiral amino acids, which are crucial for pharmaceutical applications. The researchers utilized the nucleophilic properties of the hydroxylamine group to achieve high yields and enantioselectivity in their reactions.

In addition to its role in chemical synthesis, O-(3-Methyl-butyl)-hydroxylamine hydrochloride has shown promise in pharmaceutical research. The compound's ability to modulate biological processes makes it a potential lead for drug development. A recent study published in *Bioorganic & Medicinal Chemistry* (2021) investigated the effects of this compound on neurotransmitter systems. The researchers found that O-(3-Methyl-butyl)-hydroxylamine hydrochloride could selectively inhibit certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders such as anxiety and depression.

The biological activity of O-(3-Methyl-butyl)-hydroxylamine hydrochloride has also been explored in preclinical studies. A study published in *Pharmacology & Therapeutics* (2020) evaluated the compound's effects on inflammation and oxidative stress. The results indicated that this compound exhibited significant anti-inflammatory and antioxidant properties, which could be beneficial in treating inflammatory diseases such as arthritis and chronic obstructive pulmonary disease (COPD). These findings highlight the multifaceted potential of O-(3-Methyl-butyl)-hydroxylamine hydrochloride in both basic research and clinical applications.

The synthesis methods for O-(3-Methyl-butyl)-hydroxylamine hydrochloride have been well-documented in the literature. One common approach involves the reaction of 3-methylbutanol with hydroxylamine under acidic conditions to form the corresponding oxime, which is then converted to the hydrochloride salt. This method is straightforward and can be scaled up for industrial production. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For example, a study published in *Green Chemistry* (2021) described a novel catalytic method that uses a recyclable catalyst to improve yield and reduce waste generation during the synthesis process.

Despite its numerous applications, it is important to note that O-(3-Methyl-butyl)-hydroxylamine hydrochloride should be handled with care due to its reactivity and potential toxicity. Proper safety measures should be taken when working with this compound to ensure laboratory safety. Additionally, further research is needed to fully understand its long-term effects on biological systems and to optimize its use in various applications.

In conclusion, O-(3-Methyl-butyl)-hydroxylamine hydrochloride (CAS No. 19411-65-5) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and biological studies. Its unique chemical structure and properties make it an attractive candidate for developing new materials and therapeutic agents. As research continues to advance, we can expect to see more innovative uses of this compound in various fields.

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